1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl-
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Overview
Description
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- is a chemical compound with the molecular formula C19H17ClN2O3 It is known for its complex structure, which includes an indole ring, a chlorobenzoyl group, and a methoxy group
Preparation Methods
The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction, where the indole compound reacts with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Methoxylation: The methoxy group is added via a methylation reaction, often using dimethyl sulfate or methyl iodide as the methylating agent.
Final Acetylation: The final step involves the acetylation of the indole compound with acetic anhydride to form the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or chlorobenzoyl groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- can be compared with other similar compounds, such as:
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-: This compound has a similar structure but lacks the N,2-dimethyl groups, which may affect its chemical properties and biological activities.
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-ethyl-:
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-propyl-: The propyl group introduces additional steric hindrance, which may influence the compound’s interactions with molecular targets.
The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-N,2-dimethyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83196-74-1 |
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Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-16(11-19(24)22-2)17-10-15(26-3)8-9-18(17)23(12)20(25)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3,(H,22,24) |
InChI Key |
QGCABQAETOQVCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC |
Origin of Product |
United States |
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